molecular formula C8H16O3 B13504262 5-(2-Methoxyethoxy)pentan-2-one

5-(2-Methoxyethoxy)pentan-2-one

Cat. No.: B13504262
M. Wt: 160.21 g/mol
InChI Key: OHNLEOGXEYEAPW-UHFFFAOYSA-N
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Description

5-(2-Methoxyethoxy)pentan-2-one is an organic compound with the molecular formula C8H16O3 It is a ketone characterized by the presence of a methoxyethoxy group attached to the pentan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyethoxy)pentan-2-one can be achieved through several methods. One common approach involves the reaction of pentan-2-one with 2-methoxyethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps for the removal of by-products and impurities to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethoxy)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Methoxyethoxy)pentan-2-one has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethoxy)pentan-2-one involves its interaction with specific molecular targets. The ketone group can undergo nucleophilic addition reactions, while the methoxyethoxy group can participate in hydrogen bonding and other interactions. These properties enable the compound to act as a versatile reagent in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    Pentan-2-one: A simpler ketone without the methoxyethoxy group.

    2-Methoxyethanol: An alcohol with a similar methoxyethoxy group but lacking the ketone functionality.

    5-Chloropentan-2-one: A halogenated derivative with different reactivity.

Uniqueness

5-(2-Methoxyethoxy)pentan-2-one is unique due to the presence of both the ketone and methoxyethoxy groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications compared to similar compounds.

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

5-(2-methoxyethoxy)pentan-2-one

InChI

InChI=1S/C8H16O3/c1-8(9)4-3-5-11-7-6-10-2/h3-7H2,1-2H3

InChI Key

OHNLEOGXEYEAPW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCOCCOC

Origin of Product

United States

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